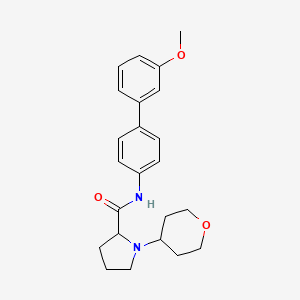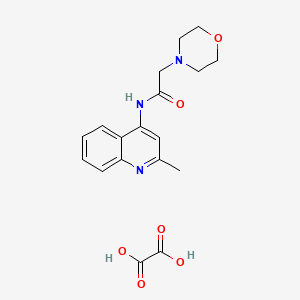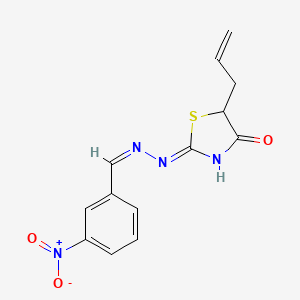
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as MPP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. MPP is a proline-based compound that has a unique structure and mechanism of action, making it a promising candidate for further research.
Mécanisme D'action
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide works by inhibiting the activity of specific enzymes in cells, which are involved in various cellular processes. The unique structure of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide allows it to bind to these enzymes in a specific manner, preventing them from carrying out their normal functions. This results in a disruption of cellular processes, which can lead to the inhibition of cancer cell growth or the reduction of beta-amyloid plaque accumulation.
Biochemical and Physiological Effects:
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages for use in lab experiments, including its high purity and reliability. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide and to optimize its use in clinical settings. Finally, research on the potential side effects and toxicity of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is needed to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves several steps, including the preparation of the starting materials and the coupling of the proline and biphenyl moieties. The synthesis of N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Applications De Recherche Scientifique
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-5-2-4-18(16-21)17-7-9-19(10-8-17)24-23(26)22-6-3-13-25(22)20-11-14-28-15-12-20/h2,4-5,7-10,16,20,22H,3,6,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFLYWGACJCHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxy-4-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060413.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)